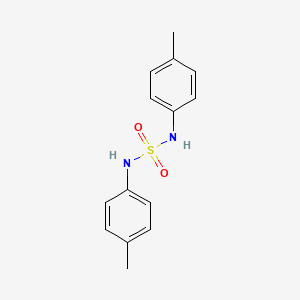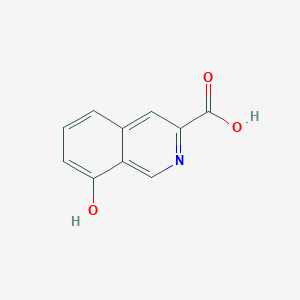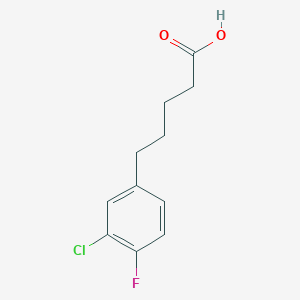![molecular formula C7H7N3 B13667245 8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)
8-Methylimidazo[1,2-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methylimidazo[1,2-c]pyrimidine is a heterocyclic aromatic organic compound. It is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring, and a methyl group at the 8th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyrimidine with glyoxal in the presence of a base. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes employed to enhance efficiency.
化学反应分析
Types of Reactions
8-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives.
科学研究应用
8-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 8-Methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[1,2-d]pyrimidine
Uniqueness
8-Methylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
属性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
8-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-8-5-10-3-2-9-7(6)10/h2-5H,1H3 |
InChI 键 |
MXPGZEJIZVMFIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CN2C1=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)




![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)

![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)



![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)

